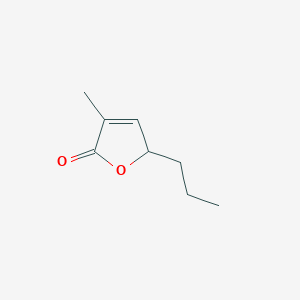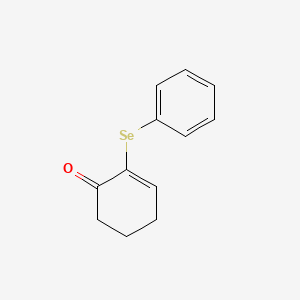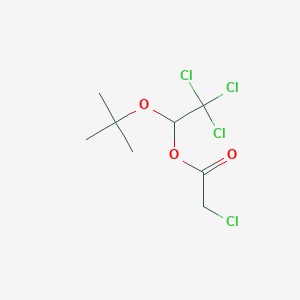
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate is an organic compound characterized by its unique structure, which includes a tert-butoxy group, a trichloroethyl group, and a chloroacetate group
Méthodes De Préparation
The synthesis of 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate typically involves the reaction of tert-butyl alcohol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with chloroacetic acid to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the trichloroethyl group can yield less chlorinated derivatives or even dechlorinated products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate exerts its effects involves the reactivity of its functional groups. The chloroacetate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The trichloroethyl group can participate in redox reactions, altering the oxidation state of the compound and its reactivity. These interactions with molecular targets and pathways are crucial for its applications in various fields.
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate can be compared with similar compounds such as:
tert-Butyl chloride: Similar in having a tert-butyl group but lacks the trichloroethyl and chloroacetate groups.
1-tert-Butoxy-2-ethoxyethane: Contains a tert-butoxy group but differs in having an ethoxyethane group instead of trichloroethyl and chloroacetate groups.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and is used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
53256-57-8 |
|---|---|
Formule moléculaire |
C8H12Cl4O3 |
Poids moléculaire |
298.0 g/mol |
Nom IUPAC |
[2,2,2-trichloro-1-[(2-methylpropan-2-yl)oxy]ethyl] 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl4O3/c1-7(2,3)15-6(8(10,11)12)14-5(13)4-9/h6H,4H2,1-3H3 |
Clé InChI |
YDFZHVSIIXQYPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(C(Cl)(Cl)Cl)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


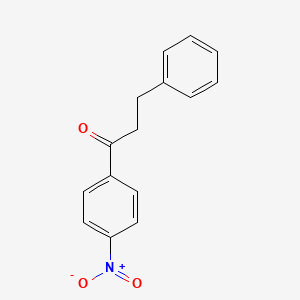
![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
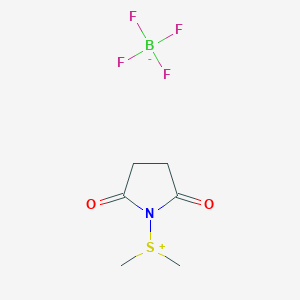
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)

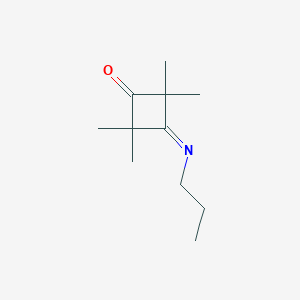
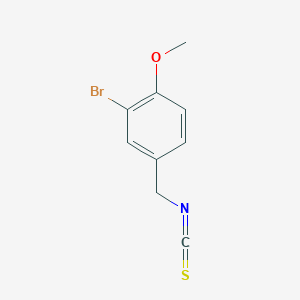
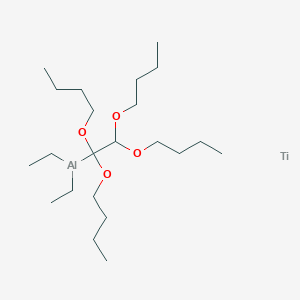
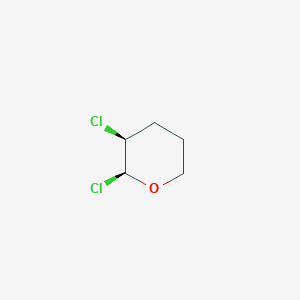
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
